2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is an organic compound with the molecular formula and a molecular weight of 197.55 g/mol. It features a pyrimidine ring substituted with a chlorine atom at the second position and a trifluoromethyl group at the fifth position. The compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural characteristics and reactivity profile .
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (2-Cl-5-(CF3)-Pyr-NH2) is a heterocyclic compound containing a pyrimidine ring with chlorine and trifluoromethyl groups attached. Several chemical suppliers offer this compound, typically as a research chemical PubChem: .
The biological activity of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine has been explored in various contexts, particularly in relation to its potential as an agrochemical and pharmaceutical agent. It exhibits antifungal and herbicidal properties, making it valuable in crop protection. Additionally, its structural similarities to other biologically active compounds suggest potential applications in drug development targeting specific enzymes or receptors .
Several methods have been developed for synthesizing 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine:
The applications of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine include:
Interaction studies involving 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine focus on its binding affinity to various biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. These interactions are crucial for understanding its mechanism of action in both agricultural and pharmaceutical contexts .
Several compounds share structural similarities with 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | 515824-43-8 | 0.88 | Methyl substitution at the nitrogen atom |
5-(Trifluoromethyl)pyrimidin-4-amine | 1805131-89-8 | 0.86 | Lacks chlorine substitution |
2-Chloro-5-methylpyrimidin-4-amine | 14394-70-8 | 0.82 | Contains a methyl group instead of trifluoromethyl |
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine | 1201657-24-0 | Similar structure | Different position of chlorine substitution |
The presence of both chlorine and trifluoromethyl groups distinguishes 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine from these similar compounds, enhancing its reactivity and biological activity profile .